2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid
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Description
2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C14H12ClNO3S and its molecular weight is 309.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0226421 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid are Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression, cellular differentiation, development, and metabolism .
Mode of Action
The compound interacts with its targets by binding to the active site of these receptors. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences and regulate gene expression
Biochemical Pathways
Given the targets of this compound, it is likely involved in pathways related to lipid metabolism, inflammation, and cellular differentiation, which are commonly regulated by pparγ and rxr-alpha .
Pharmacokinetics
Similar compounds are known to have low oral bioavailability due to their susceptibility to proteolytic degradation and low permeability . They are usually administered via intravenous, subcutaneous, or intramuscular routes
Result of Action
Given its targets, it is likely to influence gene expression related to lipid metabolism, inflammation, and cellular differentiation . The exact effects would depend on the specific genes regulated by the activated receptors.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of the environment, as certain functional groups in the compound might ionize under specific pH conditions. Similarly, temperature can influence the compound’s stability and the rate of its interactions with its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-5-ethylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-2-8-7-10(14(18)19)13(20-8)16-12(17)9-5-3-4-6-11(9)15/h3-7H,2H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYMHNIHSZMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.